Product packaging for N-benzyl-2,4-dimethylbenzenesulfonamide(Cat. No.:)

N-benzyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B285914
M. Wt: 275.4 g/mol
InChI Key: KKGYWHIPLKSXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,4-dimethylbenzenesulfonamide, with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol, is a chemical compound of interest in scientific research, particularly within medicinal and organic chemistry . Sulfonamide derivatives, as a class, are extensively documented for a wide variety of pharmacological activities, serving as key scaffolds in the development of bioactive molecules . Researchers value this compound for exploring structure-activity relationships due to its specific substitution pattern. From a structural perspective, related sulfonamide compounds often exhibit distinct torsional angles between their aromatic ring systems; for example, the dihedral angle between the benzene rings in a closely related analogue is reported to be 82.83°, which can influence the molecule's overall conformation and intermolecular interactions . In the crystalline state, such molecules can form defined architectures through interactions like C-H···O hydrogen bonds, which link molecules into chains, and C-H···π interactions . The compound can be synthesized through reactions involving the corresponding sulfonamide precursor with alkyl halides . Its physical properties, including a calculated density of approximately 1.187 g/cm³, make it a tangible subject for material sciences and crystallization studies . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2S B285914 N-benzyl-2,4-dimethylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-benzyl-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-12-8-9-15(13(2)10-12)19(17,18)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3

InChI Key

KKGYWHIPLKSXMO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Strategies for N Benzyl 2,4 Dimethylbenzenesulfonamide and Derivatives

Established Synthetic Pathways for N-benzyl-2,4-dimethylbenzenesulfonamide

Traditional methods for the synthesis of this compound rely on robust and well-documented reactions. These pathways are characterized by their reliability and are foundational to the synthesis of sulfonamides in general.

Two-Step Alkylation/Benzylation Procedures

A common and versatile method for preparing N-substituted sulfonamides like this compound involves a two-step process. The initial step consists of the synthesis of the parent sulfonamide, 2,4-dimethylbenzenesulfonamide (B1293701), which is then followed by N-alkylation or, in this specific case, N-benzylation.

The first step typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ammonia (B1221849) or a primary amine. For the synthesis of N-benzyl-4-methylbenzenesulfonamides, a similar two-step process is employed where 4-methylbenzenesulfonyl chloride is first reacted with a primary amine to yield the corresponding 4-methylbenzenesulfonamide researchgate.net. This intermediate possesses an acidic N-H proton, which can be deprotonated by a suitable base, such as sodium hydride, to form a nucleophilic sulfonamide anion rsc.org.

In the second step, this anion is reacted with an alkylating or benzylating agent. For the target molecule, benzyl (B1604629) bromide or benzyl chloride would be the appropriate electrophile. The reaction proceeds via nucleophilic substitution to afford the final this compound researchgate.net. The choice of base and solvent is crucial for the efficiency of this step, with combinations like sodium hydride in N,N-dimethylformamide (DMF) being effective for the alkylation of related N-benzylsulfonamides rsc.org.

Table 1: Representative Two-Step Alkylation/Benzylation Reaction

StepReactantsReagentsProduct
1. Sulfonamide Formation2,4-Dimethylbenzenesulfonyl chloride, Primary AmineBase (e.g., Triethylamine)N-alkyl-2,4-dimethylbenzenesulfonamide
2. BenzylationN-alkyl-2,4-dimethylbenzenesulfonamideBenzyl Halide, Base (e.g., NaH)N-benzyl-N-alkyl-2,4-dimethylbenzenesulfonamide

Reaction of Sulfonyl Chlorides with Amines

The most direct and widely used method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. In the context of this compound, this involves the direct condensation of 2,4-dimethylbenzenesulfonyl chloride with benzylamine (B48309) researchgate.netacs.orgacs.org.

This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct acs.org. The choice of solvent can vary, with organic solvents like dichloromethane or tetrahydrofuran (B95107) being common acs.org.

The precursor, 2,4-dimethylbenzenesulfonyl chloride, can be synthesized by the chlorosulfonation of m-xylene. This is achieved by reacting m-xylene with chlorosulfonic acid, often in the presence of a catalyst like anhydrous potassium sulfate, followed by the addition of a chlorinating agent such as thionyl chloride or oxalyl chloride to complete the conversion to the sulfonyl chloride.

This direct approach is often preferred for its efficiency and atom economy, as it combines the key structural fragments in a single synthetic operation.

Novel and Catalytic Synthetic Approaches

In recent years, the development of new synthetic methodologies has been driven by the desire for more efficient, sustainable, and versatile chemical transformations. For the synthesis of this compound and its derivatives, several novel catalytic approaches have emerged.

Copper-Catalyzed Intermolecular Amidation

Copper-catalyzed reactions have become a powerful tool for the formation of carbon-nitrogen bonds. Intermolecular C-H amidation, in particular, offers a novel strategy for the synthesis of sulfonamides by directly coupling a C-H bond with a nitrogen source. This approach can, in principle, be applied to the synthesis of this compound by forming the N-benzyl bond through the amidation of a toluene derivative or a related hydrocarbon.

These reactions often utilize a copper catalyst, such as cuprous iodide (CuI), in combination with a ligand like 1,10-phenanthroline. An oxidant is typically required to facilitate the catalytic cycle. One notable example is the use of N-fluorobenzenesulfonimide (NFSI) as both a nitrogen source and an oxidant in the copper-catalyzed direct amidation of heterocycles. While not a direct synthesis of the target molecule, this methodology demonstrates the potential for copper-catalyzed C-N bond formation in the synthesis of complex amides.

Table 2: Components of a Typical Copper-Catalyzed Amidation Reaction

ComponentExampleRole
CatalystCuprous Iodide (CuI)Facilitates the C-N bond formation
Ligand1,10-PhenanthrolineModulates the reactivity of the copper catalyst
Nitrogen SourceSulfonamide, BenzamideProvides the nitrogen atom for the new bond
OxidantN-fluorobenzenesulfonimide (NFSI)Drives the catalytic cycle
SubstrateHydrocarbon with C-H bondProvides the carbon framework

Copper-Catalyzed Aerobic Oxidative Processes

Another innovative approach involves the use of copper catalysts in aerobic oxidative reactions. These methods utilize molecular oxygen from the air as the terminal oxidant, making them environmentally benign. For the synthesis of amides, a copper-catalyzed aerobic oxidative amidation of benzyl alcohols with secondary amines has been developed researchgate.net.

In a hypothetical synthesis of this compound, this methodology could be adapted to couple a benzyl alcohol derivative with 2,4-dimethylbenzenesulfonamide. The reaction would likely involve a copper catalyst, such as a copper(II) salt complexed with a ligand like phenanthroline, in the presence of a base. The use of air as the oxidant is a key feature of this green chemical transformation researchgate.net. Similarly, copper-catalyzed aerobic oxidative methods have been used to synthesize aryl nitriles from benzylic alcohols and aqueous ammonia, which could potentially be adapted for amidation reactions organic-chemistry.org.

Metal-Free Synthetic Routes

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost and potential toxicity of metal catalysts. For the synthesis of sulfonamides, several metal-free strategies have been reported.

One such approach is the electrochemical synthesis of sulfonamides. This method involves the direct dehydrogenative coupling of (hetero)arenes with sulfur dioxide and an amine. The reaction is driven by an electric current and avoids the need for pre-functionalized starting materials. The in-situ formed amidosulfinate acts as both the nucleophile and the supporting electrolyte.

Another metal-free strategy involves the use of iodine as a catalyst. For instance, an iodine-catalyzed oxidative coupling of sulfonyl hydrazides with amines provides a mild route to sulfonamides. Hypervalent iodine reagents, such as iodobenzene diacetate, have also been employed to mediate the synthesis of N-sulfonyl amidines from secondary amines and sulfonamides, showcasing a metal-free C-N bond formation.

Furthermore, photocatalytic methods are emerging as a powerful tool. A transition-metal-free photocatalytic S-N coupling reaction between sodium organosulfinate and hydroxamic acid has been developed for the synthesis of acylsulfonamides. These diverse metal-free approaches offer promising and more sustainable alternatives to traditional metal-catalyzed reactions for the synthesis of this compound and related compounds.

One-Pot Synthetic Developments

While specific one-pot synthetic methodologies for this compound are not extensively detailed in the available literature, developments in the synthesis of structurally similar compounds, such as N-benzyl-4-methylbenzenesulfonamides, provide a strong basis for analogous one-pot procedures. The traditional two-step synthesis of N-benzyl-4-methylbenzenesulfonamides involves the initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide, followed by a separate benzylation step. nsf.gov The similarity between these two steps has prompted the exploration of a more efficient one-pot synthesis. nsf.gov

This streamlined approach for substituted N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride has shown promise, suggesting its potential applicability to the synthesis of this compound. nsf.gov A key innovation in this area is the use of a single-phase, two-solvent system composed of an aqueous ionic base and an organic solvent like tetrahydrofuran (THF). This system has been shown to significantly increase yields and reduce reaction times compared to older methods that utilized dichloromethane and pyridine, the former of which is a known carcinogen. nsf.gov

Recent advancements have also explored copper-catalyzed one-pot syntheses of diaryl sulfonamides. This method involves a sequential iron- and copper-catalyzed regioselective para-iodination of activated arenes followed by an N-arylation reaction. thieme-connect.com Another novel one-pot strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same reaction vessel to produce sulfonamides. acs.orgnih.gov This copper-catalyzed decarboxylative halosulfonylation is notable for not requiring pre-functionalization of the starting materials. acs.orgnih.gov

Synthesis of Structurally Related N-benzylsulfonamide Analogues

The synthesis of a diverse range of N-benzylsulfonamide analogues has been a subject of considerable research, leading to the development of various synthetic routes to access derivatives with different functionalities and structural complexities.

The synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives is typically achieved through a two-step process. nsf.gov The first step involves the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. nsf.gov The subsequent step is the benzylation of the sulfonamide to afford the final N-benzyl-4-methylbenzenesulfonamide derivative. nsf.gov

The benzylation step is a nucleophilic substitution reaction where the sulfonamide acts as a weak nucleophile. nsf.gov To facilitate this, reaction conditions that support an SN1-like mechanism are often employed. The use of benzyl bromide is effective in generating a stable benzylic carbocation, which then readily reacts with the weakly nucleophilic sulfonamide. nsf.gov

Efforts to create a more environmentally benign synthesis have led to the use of an aqueous potassium carbonate solution in tetrahydrofuran. nsf.gov This method has been observed to increase both the rate of reaction and the yield of the sulfonamide products. nsf.gov The choice of base has been shown to be a critical factor; while sodium hydroxide (B78521) can lead to shorter reaction times, potassium carbonate has been associated with higher yields. nsf.gov

A typical experimental procedure for the second step, the benzylation, is as follows: The N-substituted-4-methylbenzenesulfonamide is dissolved in a suitable solvent such as N,N-dimethylformamide. A base, for instance, sodium hydride, is added, and the mixture is stirred at room temperature. Subsequently, a benzylating agent like methyl iodide is introduced. nih.gov After the reaction is complete, the product is isolated by pouring the reaction mixture over crushed ice, followed by filtration, washing, and recrystallization. nih.gov

Table 1: Reaction Conditions for the Synthesis of an N-benzyl-4-methylbenzenesulfonamide Derivative

StepReagentsSolventBaseTemperature
Sulfonamide Formation4-Methylbenzenesulfonyl chloride, AllylamineTetrahydrofuranAqueous Potassium CarbonateRoom Temperature
BenzylationN-Allyl-4-methylbenzenesulfonamide, Benzyl bromideTetrahydrofuranAqueous Sodium HydroxideRoom Temperature

While the synthesis of various N-benzyl-3-indole derivatives has been reported, specific methods for the preparation of N-benzyl-3-indolesulfonamides are not well-documented in the reviewed literature. The existing research primarily focuses on the synthesis of other classes of N-benzyl-3-indole compounds. For instance, new 3-hydrazinecarbothioamide-N-benzylindole derivatives have been synthesized by reacting N-benzyl-3-acetylindole with hydrazinecarbothioamide. ekb.eg These derivatives can be further cyclized with α-halocarbonyl compounds to produce thiazolidinone and thiazole derivatives. ekb.eg Other research has focused on the synthesis of pyrimidine derivatives from 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones. nih.govresearchgate.net

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. The synthesis of these compounds has been a key part of the medicinal chemistry efforts to optimize their inhibitory activity. The synthetic strategies employed allow for the generation of a variety of analogues with different substituents on the pyrimidine and phenyl rings.

The incorporation of heterocyclic scaffolds into N-benzylsulfonamide structures is a common strategy to explore new chemical space and modulate biological activity. Various heterocyclic systems, including pyrazoles, imidazoles, and thiazoles, have been successfully integrated.

For example, a series of new sulfonamides have been synthesized from 4-aminoantipyrine (Ampyrone) with different benzenesulfonyl chlorides to yield N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides.

The synthesis of novel benzenesulfonamide-bearing functionalized imidazole derivatives has also been reported. In this work, the imidazole scaffold often contains a hydrophobic group at the 2-position to enhance properties such as membrane permeability.

Furthermore, the design and synthesis of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffolds have been investigated, demonstrating the utility of the thiazole ring system in developing new derivatives.

Yield Optimization and Reaction Efficiency in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield while minimizing reaction time and environmental impact. For the synthesis of N-benzyl-4-methylbenzenesulfonamide, it has been demonstrated that the choice of base and solvent system plays a pivotal role. nsf.gov

Initial synthetic approaches using dichloromethane and pyridine were found to result in low yields and long reaction times, in addition to the environmental concerns associated with dichloromethane. nsf.gov A significant improvement was achieved by employing a single-phase two-solvent system consisting of an aqueous ionic base and tetrahydrofuran. nsf.gov

A comparative study of two ionic bases, sodium hydroxide and potassium carbonate, revealed a trade-off between reaction time and yield. Sodium hydroxide was found to give shorter reaction times, while potassium carbonate resulted in higher yields. nsf.gov This suggests that for applications where yield is the primary concern, potassium carbonate would be the preferred base. The use of these milder bases and a less hazardous solvent also contributes to a more environmentally benign process. nsf.gov

Further optimization can be achieved by exploring other parameters such as reaction temperature and concentration of reactants. A study on the oxidation of N-arylsulfonyl(benzyl)amines to N-arylsulfonylimines highlighted the importance of reaction time and the presence of a base to achieve high yields. In one instance, reducing the reaction time to 1 hour resulted in a 96% yield of the product. researchgate.net

Modern techniques such as dual copper and visible light catalysis are also being developed for the construction of sulfonamide derivatives under mild, redox-neutral conditions, which can lead to high yields. nih.gov

Table 2: Comparison of Bases in the Synthesis of N-benzyl-4-methylbenzenesulfonamide

BaseAdvantage
Sodium HydroxideShorter reaction times
Potassium CarbonateHigher reaction yields

Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 2,4 Dimethylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The ¹H NMR spectrum of N-benzyl-2,4-dimethylbenzenesulfonamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation relies on chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).

The key expected resonances are:

Aromatic Protons: The protons on the benzyl (B1604629) ring and the 2,4-dimethylphenyl ring would appear in the typical aromatic region, generally between 7.0 and 8.0 ppm. The three protons on the 2,4-dimethylphenyl group are expected to show complex splitting patterns due to their specific substitution, while the five protons of the benzyl group would also form a complex multiplet.

Benzylic Protons (CH₂): The two protons of the methylene (B1212753) bridge connecting the nitrogen to the benzyl ring would likely appear as a singlet or a doublet if coupled to the adjacent NH proton. This signal is anticipated in the 4.0-4.5 ppm range.

Methyl Protons (CH₃): Two distinct singlets are expected for the two methyl groups attached to the benzenesulfonyl ring at positions 2 and 4. These would appear in the upfield region, typically around 2.3 to 2.6 ppm.

Amide Proton (NH): A single proton attached to the nitrogen is expected. Its chemical shift can be variable and its signal may be broad, often appearing between 5.0 and 6.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H (Benzyl & Dimethylphenyl) 7.0 - 8.0 Multiplet 8H
NH 5.0 - 6.0 Singlet (broad) 1H
CH₂ (Benzylic) 4.0 - 4.5 Singlet or Doublet 2H
CH₃ (at C-4) ~2.4 Singlet 3H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 11 distinct signals are predicted in the aromatic and aliphatic regions.

The expected carbon signals include:

Aromatic Carbons: Signals for the carbon atoms of both the benzyl and the 2,4-dimethylphenyl rings are expected in the range of 125-145 ppm. The carbons directly attached to the methyl groups and the sulfonyl group will have distinct chemical shifts.

Benzylic Carbon (CH₂): The carbon of the benzylic methylene group is anticipated to resonate in the aliphatic region, typically around 48-55 ppm.

Methyl Carbons (CH₃): The two methyl carbons are expected to produce signals in the upfield region of the spectrum, around 20-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary & CH) 125 - 145
CH₂ (Benzylic) 48 - 55

While 1D NMR spectra provide fundamental information, 2D NMR techniques are often employed for unambiguous structural confirmation, especially for complex molecules. ipb.ptscielo.br Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular puzzle.

COSY (¹H-¹H Correlation): This experiment would reveal proton-proton couplings within the same spin system. It would be used to confirm the connectivity of protons within the benzyl ring and the 2,4-dimethylphenyl ring.

HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. scielo.brst-andrews.ac.uk For instance, it would definitively link the benzylic proton signal to the benzylic carbon signal.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). st-andrews.ac.uk This precision allows for the determination of the exact elemental formula from the measured mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₇NO₂S.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Monoisotopic)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, the most prominent ion expected in the positive mode ESI-MS spectrum would be the protonated molecular ion. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed. nih.gov

Table 4: Predicted ESI-MS Data for this compound

Ion Predicted Mass-to-Charge Ratio (m/z)
[M+H]⁺ 276.1053

Table of Compounds Mentioned

Compound Name

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectral data, such as absorption bands and corresponding functional group assignments for this compound, were found.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Space Group and Unit Cell Parameters:The fundamental crystallographic data, including the space group and unit cell dimensions for this compound, have not been reported in the available literature.

While data exists for isomeric and related compounds, such as N-benzyl-N,4-dimethylbenzenesulfonamide, presenting this information would be scientifically inaccurate and misleading for the specific compound requested. Adherence to scientific accuracy and the strict constraints of the query precludes the generation of content for the requested outline.

Chemical Reactivity and Transformation Pathways of N Benzyl 2,4 Dimethylbenzenesulfonamide

Oxidation Reactions

The oxidation of N-benzyl-2,4-dimethylbenzenesulfonamide can potentially occur at several sites, including the sulfur atom, the benzylic carbon, and the aromatic rings. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of related sulfonamides and benzylamines provides insight into its potential transformations. For instance, N-protected sulfamates have been shown to be stable to certain oxidizing agents rsc.org.

In related systems, the oxidation of N-ynylsulfonamides to N-sulfonyloxoacetamides has been achieved using dimethyl sulfoxide (B87167) (DMSO) as a nucleophilic oxidant under microwave irradiation. nih.gov This suggests that under specific conditions, the nitrogen or adjacent carbons in the benzyl (B1604629) group could be susceptible to oxidation. The reaction of N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide with DMSO yields N-methyl-2-oxo-2-phenyl-N-tosylacetamide in good yield. nih.gov

Electrochemical studies on N-benzyl-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo irreversible oxidation. nih.gov The oxidation potential is influenced by the substituents on the phenyl rings, with N-benzyl derivatives showing a good correlation between experimental and theoretical oxidation potentials. nih.gov This indicates that the benzyl group plays a significant role in the electronic properties and redox behavior of the molecule.

Antioxidant activity studies of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been conducted using various assays, including interaction with stable free radicals like DPPH and scavenging of other radicals. mdpi.com While not a direct oxidation of the sulfonamide, this highlights the reactivity of benzylamine (B48309) derivatives in redox processes.

Table 1: Oxidation of a Related N-Ynylsulfonamide nih.gov

Reactant Oxidant Product Yield

Reduction Reactions

The reduction of this compound can target the sulfonamide bond or other reducible functionalities if present. The nitro groups on N-benzyl-2,4-dinitrobenzenesulfonamide, a related compound, can be reduced to amines using agents like iron powder or tin chloride. evitachem.com This demonstrates the susceptibility of substituents on the benzene (B151609) ring to reduction without necessarily cleaving the sulfonamide.

In the context of protecting group chemistry, N-protected sulfamates have demonstrated stability towards various reducing agents. rsc.org This stability is crucial for their application in multi-step syntheses where other parts of the molecule need to be reduced. For example, N-benzyl groups can be removed under specific reductive conditions, often employing catalytic hydrogenation.

A general method for the deprotection of N-benzylamines involves the use of sodium borohydride (B1222165) in the presence of a neutralizing agent like HCl. rsc.org This suggests that the C-N bond of the benzyl group could be targeted for reduction, leading to the formation of 2,4-dimethylbenzenesulfonamide (B1293701) and toluene.

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide group in this compound can potentially undergo nucleophilic substitution reactions. Research on the nucleophilic substitution of benzyl benzenesulfonates with anilines in methanol-acetonitrile mixtures has shown that the reaction rates and transition state structures are influenced by substituents on the nucleophile, leaving group, and substrate. rsc.org While this study focuses on a sulfonate ester rather than a sulfonamide, it provides a model for understanding the factors that would govern nucleophilic attack at the sulfur atom.

Displacement reactions on (4-methoxybenzyl)dimethylsulfonium chloride have been shown to proceed via mixed SN1/SN2 mechanisms, depending on the nucleophile and reaction conditions. nih.gov This highlights the reactivity of the benzylic position towards nucleophiles. In the case of this compound, a strong nucleophile could potentially attack the benzylic carbon, leading to the displacement of the 2,4-dimethylbenzenesulfonamide anion.

The synthesis of sulfonamides often involves the nucleophilic substitution of primary or secondary amines on sulfonyl chlorides. rsc.org This underscores the fundamental reactivity of the S-N bond formation, which is the reverse of its cleavage by a nucleophile.

C-N Bond Cleavage Reactions of Tertiary Sulfonamides

The cleavage of the C-N bond in tertiary sulfonamides is a significant transformation pathway. A highly chemoselective C-N bond cleavage of p-methoxybenzyl- (PMB) and 3,4-dimethoxybenzyl- (DMB) substituted tertiary sulfonamides has been achieved using catalytic bismuth(III) triflate (Bi(OTf)3). nih.govacs.org This reaction proceeds in good to excellent yields and is proposed to occur via protonation of the nitrogen atom followed by C-N bond cleavage. acs.org Given the structural similarity, this compound could be susceptible to similar acid-catalyzed cleavage.

Copper-catalyzed oxidative C-N bond cleavage of tertiary amines provides a route to synthesize sulfonamides from sulfonyl chlorides. rsc.orgrsc.org This reaction demonstrates the feasibility of cleaving a C-N bond in a tertiary amine precursor to form a sulfonamide. A related I2/TBHP mediated C-N bond cleavage of tertiary amines in the presence of water also leads to the formation of sulfonamides. acs.org The participation of water is crucial for the C-N bond cleavage in this system. acs.org

Table 2: Catalytic C-N Bond Cleavage of Tertiary Sulfonamides acs.org

Substrate Catalyst Product Yield
N-(4-methoxybenzyl)-N-phenyl-4-methylbenzenesulfonamide Bi(OTf)3 N-phenyl-4-methylbenzenesulfonamide High

Cycloisomerization and Rearrangement Processes

While direct cycloisomerization of this compound itself is unlikely without appropriate functionalization, rearrangement processes involving the sulfonyl group are known in related systems. A notable example is the cycloisomerization of N-tosyl-o-allenylaniline, which proceeds with a rearrangement of the tosyl group. acs.org This reaction highlights the potential for the 2,4-dimethylbenzenesulfonyl group to migrate under certain catalytic conditions.

The benzyl group itself is also known to be a rearranging substituent in migratory cycloisomerization reactions. acs.org This suggests that in a suitably functionalized derivative of this compound, a rearrangement involving the benzyl group could compete with or accompany other transformations.

Mechanistic Investigations of Chemical Reactions and Biological Interactions

Elucidation of Synthetic Reaction Mechanisms

The synthesis of N-benzyl sulfonamides, a class of compounds to which N-benzyl-2,4-dimethylbenzenesulfonamide belongs, can be achieved through various methods, and mechanistic studies have shed light on the likely pathways involved. These investigations are crucial for optimizing reaction conditions and extending the applicability of these synthetic routes.

The formation of the C-N bond in N-benzyl sulfonamides is often facilitated by transition metal catalysts. Several plausible organometallic pathways have been proposed based on experimental evidence for analogous reactions.

One common approach is the N-alkylation of sulfonamides with benzylic alcohols , which can be catalyzed by copper, manganese, or iron complexes. ionike.comresearchgate.netacs.org These reactions are often proposed to proceed via a "hydrogen borrowing" or "transfer hydrogenation" mechanism. ionike.com In this pathway, the catalyst first dehydrogenates the benzyl (B1604629) alcohol to form the corresponding benzaldehyde. The sulfonamide then condenses with the aldehyde to form an N-benzylidene sulfonamide intermediate. Finally, the catalyst, which had incorporated the hydrogen, hydrogenates the imine intermediate to yield the final N-benzyl sulfonamide product. ionike.com Isotopic labeling studies using deuterated benzyl alcohol have supported this mechanism by showing the transfer of deuterium (B1214612) to the final product. ionike.com

Another significant organometallic route is the palladium-catalyzed amination of aryl halides . organic-chemistry.orgnih.govresearchgate.netberkeley.edu While this typically refers to the formation of an N-aryl bond, the fundamental steps of oxidative addition, ligand exchange, and reductive elimination are central to palladium catalysis and have been extensively studied. nih.govnih.gov For the synthesis of N-benzyl sulfonamides, related palladium-catalyzed cross-coupling reactions are conceivable. The development of specific phosphine (B1218219) ligands, such as GPhos and KPhos, has been instrumental in improving catalyst stability and reaction efficiency, particularly when dealing with challenging nucleophiles or aqueous conditions. nih.govnih.gov

Silver-catalyzed reactions also offer a pathway for the synthesis of N-benzyl sulfonamides through the direct oxidative cross-coupling of benzylic C(sp³)-H bonds with sulfonamides. researchgate.net This method likely involves the generation of radical and carbocationic intermediates facilitated by the silver catalyst. researchgate.net

Furthermore, organometallic reagents can be used in the synthesis of sulfinamides, which are related to sulfonamides. The addition of an organometallic reagent to a sulfur dioxide surrogate like DABSO generates a metal sulfinate, which can then be converted to the desired product. acs.org

Radical pathways are another possibility in the synthesis and transformation of sulfonamides. Recent studies have explored sulfonamides as precursors for N-centered radicals, which are valuable intermediates for constructing C-N bonds. nih.govacs.org These nitrogen-centered radicals can be generated under transition-metal-free conditions, for example, through a single-electron transfer (SET) from a super-electron-donor to the sulfonamide. nih.govacs.org Radical clock and electron paramagnetic resonance (EPR) experiments have been used to support the proposed radical coupling pathways. nih.govacs.org

In the context of synthetic reactions, radical scavenger experiments are a common tool to probe for the involvement of radical intermediates. researchgate.net For instance, in reactions involving oxidants like K₂S₂O₈, the addition of a radical scavenger can help determine if the reaction proceeds through a radical mechanism. researchgate.net If the reaction is inhibited or quenched by the scavenger, it suggests the presence of radical species. researchgate.net Such studies have been used to propose mechanisms for silver-catalyzed sulfonamidation, indicating the involvement of both radical and carbocationic species. researchgate.net Similarly, the oxidative debenzylation of N-benzyl amides, a related transformation, has been shown to proceed via a bromo radical under certain conditions. acs.org

While specific radical scavenger studies on the synthesis of this compound are not prominently documented, the general principles from related sulfonamide chemistry suggest that such experiments would be crucial in elucidating the reaction mechanism, especially in oxidative coupling reactions. researchgate.netnih.govacs.org

The choice of catalyst and additives is paramount in directing the outcome of N-benzyl sulfonamide synthesis. Different metal catalysts exhibit varying levels of efficiency and selectivity.

Copper catalysts , such as copper(II) acetate, have been shown to be effective for the N-alkylation of sulfonamides with alcohols. ionike.com The presence of a base, like potassium carbonate, is often crucial for the reaction to proceed. ionike.com

Manganese catalysts , particularly well-defined Mn(I) PNP pincer complexes, also facilitate the N-alkylation of sulfonamides with a broad range of alcohols, demonstrating high yields. acs.org

Palladium catalysts are widely used for C-N bond formation. thieme-connect.com The efficiency of these catalysts is highly dependent on the choice of ligand. nih.gov For instance, dialkylbiaryl phosphine ligands have been developed to enhance catalyst stability and promote efficient coupling, even at room temperature. nih.gov In palladium-catalyzed amination with aqueous ammonia (B1221849), the ligand plays a critical role in suppressing side reactions like hydroxylation. nih.gov

Silver catalysts , such as AgOTf, in combination with an oxidant like K₂S₂O₈, can catalyze the direct sulfonamidation of benzylic C-H bonds. researchgate.net

Iron catalysts , for example, FeCl₂/K₂CO₃, have also been reported for the N-alkylation of sulfonamides with benzylic alcohols. researchgate.net

Additives, particularly bases, play a important role. In many of these catalytic systems, a base is required to deprotonate the sulfonamide, increasing its nucleophilicity. The choice of base can influence the reaction rate and yield. In some palladium-catalyzed systems, the use of a hydroxide (B78521) base has been a challenge, necessitating the development of specialized ligands to achieve high selectivity. nih.gov

Molecular Mechanisms of Interaction with Biological Targets (In vitro mechanistic studies)

While specific studies on this compound are limited, the broader class of N-benzyl sulfonamides has been investigated for its interaction with various biological targets, most notably enzymes like carbonic anhydrases and monoamine oxidases.

Sulfonamides are a well-established class of enzyme inhibitors. nih.govnih.govacs.orgdrugbank.comacs.orgacs.org The primary sulfonamide group (SO₂NH₂) is a key pharmacophore that can interact with the active site of certain enzymes.

N-benzyl sulfonamide derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, novel benzylamine-sulfonamide derivatives have been studied as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.govnih.govresearchgate.net These studies often involve screening a library of related compounds to identify those with the highest potency and selectivity. nih.govnih.govresearchgate.net

Another major target for sulfonamide-based inhibitors is the family of carbonic anhydrases (CAs). nih.govnih.govacs.orgacs.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Many benzenesulfonamide (B165840) derivatives have been shown to be potent inhibitors of various CA isoforms, including those associated with tumors like CA IX and XII. nih.govnih.govacs.org The nature of the substituents on the benzenesulfonamide scaffold significantly influences the inhibitory activity and isoform selectivity. nih.gov

The table below summarizes the inhibitory activity of some benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound TypeTarget EnzymeInhibition Constant (Kᵢ) RangeReference
BenzenesulfonamideshCA I41.5 - 1500 nM nih.govacs.org
BenzenesulfonamideshCA II30.1 - 755 nM nih.govacs.org
BenzenesulfonamideshCA IX1.5 - 38.9 nM nih.govacs.org
BenzenesulfonamideshCA XII0.8 - 12.4 nM nih.govacs.org
Glycoconjugate BenzenesulfonamideshCA II2.1 - 460 nM acs.org
Glycoconjugate BenzenesulfonamideshCA IX5.0 - Clustered Inhibition acs.org
Beta-lactam-substituted benzenesulfonamideshCA I66.60 - 278.40 nM researchgate.net
Beta-lactam-substituted benzenesulfonamideshCA II39.64 - 79.63 nM researchgate.net

To understand the mechanism of enzyme inhibition, kinetic studies are performed. americanpeptidesociety.org These studies determine key parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive). americanpeptidesociety.org

For sulfonamide inhibitors of carbonic anhydrase, the primary sulfonamide group typically binds to the zinc ion in the enzyme's active site, acting as a zinc binder. acs.org This mode of action is a form of competitive inhibition, as the inhibitor competes with the natural substrate (carbon dioxide) for the active site.

In the case of monoamine oxidase B inhibitors, kinetic studies using methods like the Lineweaver-Burk plot have been employed to determine the mechanism of inhibition. nih.govnih.govresearchgate.net For some benzylamine-sulfonamide derivatives, the inhibition of hMAO-B was found to be non-competitive. nih.govnih.govresearchgate.net Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity without preventing the substrate from binding. americanpeptidesociety.org

The table below presents the inhibition data for selected benzylamine-sulfonamide derivatives against human monoamine oxidase B (hMAO-B).

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
Derivative 4ihMAO-B0.041 ± 0.001Non-competitive nih.govresearchgate.net
Derivative 4thMAO-B0.065 ± 0.002Non-competitive nih.govresearchgate.net

Investigation of Target Enzyme Inhibition

Modulation of Cellular Pathways

Specific data on the modulation of cellular pathways by this compound is not extensively documented. However, the general class of sulfonamides is well-known for its ability to interfere with specific metabolic pathways, particularly in microorganisms. The primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid. As folic acid is a vital precursor for the synthesis of nucleic acids, the inhibition of this pathway disrupts microbial growth and proliferation. evitachem.com

Furthermore, various derivatives of N-benzyl sulfonamides have been investigated for their potential to influence cellular pathways in eukaryotic cells, particularly in the context of cancer research. Some studies have explored indolyl sulfonamides, a related class, for their cytotoxic effects against pancreatic cancer cell lines. nih.gov An in silico investigation suggested that these compounds might induce cell death by inhibiting the S100A2-p53 protein-protein interaction. nih.gov Another line of research evaluated their potential as metabolic inhibitors of ATP production. nih.gov Additionally, certain benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase isozymes, an important mechanism in their anticancer activity. rsc.org While these findings relate to broader categories of sulfonamides, they highlight potential areas of investigation for the specific cellular effects of this compound.

No specific data is available for this compound.

Receptor Binding Studies and Selectivity

Detailed receptor binding assays and selectivity profiles for this compound are not readily found in the current body of scientific literature. Receptor binding assays are critical in drug discovery to understand how a ligand interacts with its target, typically utilizing techniques like filtration binding assays or scintillation proximity assays. nih.gov

While direct binding data for this compound is absent, research on structurally related compounds provides some insight into potential interactions. For example, studies on dual-acting molecules targeting cannabinoid receptor 2 (CB2R) and butyrylcholinesterase (BChE) have utilized receptor binding assays to determine the affinity of various compounds. nih.gov In these studies, a radiolabeled ligand is used to determine the binding affinity of the test compounds to membrane homogenates expressing the receptor of interest. nih.gov

The general class of sulfonamides has been explored for a wide range of pharmacological activities, suggesting interactions with various biological targets. nih.gov For instance, some N-benzyl sulfonamide derivatives have been investigated for their potential as antimicrobial or anticancer agents, which implies interaction with specific enzymes or receptors in these pathways. nih.gov The sulfonamide group itself is known to be a key pharmacophore that can form hydrogen bonds with the active sites of enzymes, contributing to binding affinity and inhibition. However, without specific studies on this compound, its receptor binding profile and selectivity remain uncharacterized.

Table 1: Overview of Investigated Biological Activities for the Broader N-Benzyl Sulfonamide Class

Compound Class/Derivative Investigated Biological Activity Potential Mechanism/Target Reference
General SulfonamidesAntimicrobialInhibition of dihydropteroate synthase (folate synthesis) evitachem.com
Indolyl SulfonamidesAnticancer (Pancreatic Cancer)Inhibition of S100A2-p53 interaction; Metabolic inhibition of ATP production nih.gov
Benzenesulfonamide DerivativesAnticancerInhibition of carbonic anhydrase isozymes rsc.org
N-benzyl-3-bromo-4-methylbenzenesulfonamideEnzyme InhibitionBinding to active sites of enzymes

Structure Activity Relationship Sar Studies and Molecular Design

Impact of N-benzyl Substitution on Molecular Activity

The N-benzyl group is a critical component that significantly influences the molecular activity of benzenesulfonamide (B165840) derivatives. This substituent primarily functions as a "tail" that engages with hydrophobic regions of a biological target's binding site. In enzymes like carbonic anhydrase, the benzenesulfonamide portion acts as a zinc-binding "anchor," while the N-benzyl tail extends into a hydrophobic pocket, contributing to binding affinity and selectivity. mdpi.compsu.edu

The nature of this hydrophobic interaction can be modulated by adding substituents to the benzyl (B1604629) ring, a common strategy in drug design to enhance potency or alter selectivity. While specific SAR data for substituted N-benzyl-2,4-dimethylbenzenesulfonamide is not extensively detailed in the reviewed literature, general principles from related compound series show that the size, electronics, and position of substituents on the benzyl ring are key determinants of activity. The interaction of such hydrophobic tails is crucial, as they can influence the stability of the enzyme-inhibitor complex. psu.edu The ability of a hydrophobic side-chain to dock into a corresponding hydrophobic pocket on a protein can anchor the entire molecule in a specific and favorable orientation. nih.gov

Table 1: General Impact of N-Benzyl Group Modifications on Activity in Related Scaffolds

Role of Methyl Groups on the Benzenesulfonamide Moiety in SAR

The substitution pattern on the benzenesulfonamide ring is crucial for fine-tuning the molecule's properties. In this compound, the two methyl groups at the C2 (ortho) and C4 (para) positions have distinct roles.

Enhanced Cellular Interaction : Studies on related sulfonamide-based biguanides have shown that dimethyl-substituted derivatives, including a 2,4-dimethylbenzenesulfonamide (B1293701) analog, exhibit stronger interactions with endothelial cells compared to monomethyl derivatives. google.com This suggests that the increased substitution can lead to more pronounced biological effects. For instance, N1,N1-Dimethyl-N4-(2,4-dimethylbenzenesulfonamide)-biguanidine was found to significantly affect coagulation pathways. google.com

Table 2: Comparative Activity of Substituted Benzenesulfonamides

Stereochemical Influence on Molecular Activity

The three-dimensional arrangement of a molecule is paramount for its ability to fit into a specific binding site. For this compound, key stereochemical parameters include the torsion angle around the S-N bond and the dihedral angle between the two aromatic rings. While the exact crystal structure for the title compound is not available in the cited literature, data from highly analogous structures provide critical insights into its likely conformation.

Torsion Angle : The C-SO2-NH-C torsion angle determines the relative orientation of the benzyl group with respect to the benzenesulfonamide moiety. In N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, this angle is 57.7°. In 2,4-Dimethyl-N-phenyl-benzene-sulfonamide, the equivalent angles are 46.1° and 47.7° for the two molecules in the asymmetric unit. researchgate.net These values indicate a consistently gauche conformation, which creates a specific bent shape.

Table 3: Crystallographic Data of Structurally Related Analogs

Correlation between Structural Features and Mechanistic Outcomes

The specific structural features of this compound directly correlate with its potential mechanisms of action, particularly in enzyme inhibition. The molecule can be dissected into functional components that each contribute to the binding event.

Zinc-Binding Group (ZBG) : The sulfonamide moiety (-SO₂NH-) is a classic ZBG. In metalloenzymes like carbonic anhydrases, the sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the active site. mdpi.com

Hydrophobic Tail : The N-benzyl group serves as the hydrophobic tail. Its function is to occupy a nearby hydrophobic pocket, forming van der Waals interactions that enhance binding affinity and contribute to isoform selectivity. mdpi.compsu.edu

Substituted Scaffold : The 2,4-dimethylated benzene (B151609) ring acts as the scaffold connecting the ZBG and the tail. The methyl groups provide additional hydrophobic contacts and, importantly, enforce a specific stereochemistry (as discussed in 6.3) that pre-organizes the molecule for optimal binding. researchgate.net The 2,4-dimethyl substitution pattern has been utilized in inhibitors of other targets as well, such as fascin.

This modularity allows the molecule to engage in a multi-point interaction with a target enzyme: the sulfonamide provides the high-affinity anchor to the metal ion, while the substituted N-benzyl tail fine-tunes the interaction for potency and selectivity.

Table 4: Structure-Function Correlation

Design Principles for Novel this compound Derivatives

Based on the established SAR, several design principles can be proposed for creating novel derivatives with potentially enhanced or new biological activities. The core strategy revolves around the "tail approach," where the sulfonamide serves as a constant anchor and the substituents are modified to optimize interactions with the target. mdpi.com

Benzyl Ring Decoration : Systematically introduce a variety of small, large, hydrophobic, and hydrophilic substituents at the ortho-, meta-, and para-positions of the benzyl ring. This would probe the topology of the hydrophobic binding pocket and identify key interactions that could enhance potency or selectivity.

Scaffold Modification : While maintaining the N-benzylsulfonamide core, explore the impact of altering the substitution on the benzenesulfonamide ring. For example, comparing the 2,4-dimethyl pattern with other patterns (e.g., 3,4-dimethyl, 2,5-dimethyl, or mono-methyl) would clarify the optimal steric and electronic requirements of the scaffold.

Linker Optimization : The methylene (B1212753) (-CH₂-) linker between the nitrogen and the benzyl ring could be varied in length (e.g., ethyl, propyl) or rigidity (e.g., incorporating a cyclopropyl (B3062369) group). This would alter the vector and reach of the hydrophobic tail, allowing it to access different regions of the binding site.

Bioisosteric Replacement : The sulfonamide group could be replaced with other known zinc-binding groups (e.g., carboxylate, hydroxamate) to modulate binding kinetics and affinity. Similarly, the benzene rings could be replaced with heterocycles to introduce new hydrogen bonding capabilities and alter physicochemical properties.

Conjugate Synthesis : Attach the this compound scaffold to other known pharmacophores. This approach was demonstrated by the creation of a biguanide (B1667054) conjugate, which resulted in a molecule with both glucose-lowering and anticoagulant properties. google.com This hybrid strategy can lead to multi-target agents.

By systematically applying these principles, new derivatives can be rationally designed to build upon the foundational structure-activity relationships of this compound.

Computational Chemistry and in Silico Modeling of N Benzyl 2,4 Dimethylbenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as N-benzyl-2,4-dimethylbenzenesulfonamide, and a biological target.

Prediction of Binding Affinities and Modes

While specific molecular docking studies detailing the binding affinities and modes of this compound with various protein targets are not extensively available in the public domain, research on analogous N-substituted benzenesulfonamide (B165840) compounds provides a framework for understanding its potential interactions. For instance, studies on benzenesulfonamide-based imine compounds have demonstrated their ability to bind to the minor groove of DNA. nih.gov These interactions are often characterized by hydrogen bonding between the sulfonamide oxygen atoms and specific nucleotides. nih.gov

A hypothetical docking study of this compound would likely involve positioning the molecule within the binding site of a target protein. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), would be calculated based on the intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The binding mode would describe the specific orientation and conformation of the ligand within the binding pocket and the key amino acid residues involved in the interaction.

Interactive Data Table: Hypothetical Binding Affinities of this compound with Various Targets

Since specific experimental data is unavailable, the following table is a hypothetical representation of potential binding affinities that could be obtained from a molecular docking study.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II-8.5His94, His96, Thr199
Cyclooxygenase-2-9.2Arg120, Tyr355, Ser530
HIV-1 Protease-7.8Asp25, Asp29, Gly27

Analysis of Ligand Selectivity and Specificity

The analysis of ligand selectivity and specificity through molecular docking involves comparing the binding affinity and mode of this compound across a panel of different but related protein targets. A compound is considered selective if it exhibits a significantly higher binding affinity for one specific target over others.

Currently, there is no published research that specifically analyzes the ligand selectivity and specificity of this compound using computational methods. Such a study would be valuable in assessing its potential as a targeted therapeutic agent and minimizing off-target effects.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method is crucial for understanding the conformational changes and stability of ligand-protein interactions.

Conformational Dynamics and Stability of Compound-Target Complexes

No specific molecular dynamics simulation studies have been reported for this compound complexed with a biological target. Generally, such simulations, often performed using software like AMBER or GROMACS, would reveal the flexibility of the ligand within the binding site and the stability of the key interactions identified through molecular docking. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time would be a key metric to assess the stability of the complex.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

While specific quantum chemical calculations for this compound are not readily found in the literature, methods like Density Functional Theory (DFT) are commonly employed for such analyses. nih.gov For a related compound, N-benzyl-N,4-dimethylbenzenesulfonamide, crystallographic data reveals a C-S-N-C torsion angle of 71.4 (2)° and a dihedral angle of 82.83 (16)° between the two benzene (B151609) rings. nih.govnih.gov

A theoretical study of this compound using quantum chemical methods could provide the following information:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Electrostatic Potential Map: Visualization of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Interactive Data Table: Calculated Quantum Chemical Properties of a Hypothetical Sulfonamide

The following table presents a hypothetical set of quantum chemical properties for a sulfonamide derivative, as would be obtained from a DFT calculation.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

This data would be instrumental in rationalizing the molecule's reactivity and its interaction with biological macromolecules.

Electronic Structure Properties (e.g., HOMO/LUMO energies, dipole moment)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment, are critical in predicting a molecule's reactivity and its interaction with biological targets.

HOMO and LUMO Energies

The frontier molecular orbitals, HOMO and LUMO, are central to the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For sulfonamide derivatives, the electron density in the HOMO is often located on the benzenesulfonamide moiety, while the LUMO's electron density can be distributed across other parts of the molecule, such as the benzyl (B1604629) group in the case of this compound. researchgate.net This distribution influences the molecule's ability to participate in charge-transfer interactions. nih.gov

Table 1: Representative Frontier Orbital Energies for a Sulfonamide Derivative.
ParameterEnergy (eV)
HOMO Energy-0.26751 nih.gov
LUMO Energy-0.18094 nih.gov
HOMO-LUMO Gap (ΔE)0.08657 nih.gov

Dipole Moment

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a critical factor in determining how a molecule interacts with polar solvents and the active sites of biological macromolecules. researchgate.net A higher dipole moment generally indicates greater polarity, which can influence a molecule's solubility and its ability to form electrostatic interactions.

Computational methods can be used to calculate the total dipole moment and its vector components. researchgate.net For this compound, the presence of the electronegative oxygen and nitrogen atoms in the sulfonamide group, along with the hydrocarbon framework, results in a significant dipole moment. The orientation of the benzyl and dimethylphenyl groups will also influence the magnitude and direction of the dipole moment.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule, indicating lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Calculated Reactivity Descriptors for a Representative Sulfonamide.
Reactivity DescriptorDefinitionSignificance
Ionization Potential (IP)-EHOMOIndicates the ease of electron donation.
Electron Affinity (EA)-ELUMOIndicates the ease of electron acceptance.
Electronegativity (χ)(IP + EA) / 2Describes the "electron-pulling" ability.
Chemical Hardness (η)(IP - EA) / 2Measures resistance to charge transfer.
Chemical Softness (S)1 / ηMeasures the propensity for charge transfer.
Electrophilicity Index (ω)μ2 / (2η)Quantifies the electrophilic nature.

These descriptors are invaluable for predicting how this compound will behave in a chemical reaction and for understanding its potential to interact with biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asm.orgnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. mdpi.com

For a class of compounds like sulfonamides, QSAR studies typically involve the following steps:

Data Set Selection: A series of structurally related sulfonamides with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

In the context of sulfonamides, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. asm.orgnih.gov For instance, studies on sulfonamide inhibitors of enzymes like dihydropteroate (B1496061) synthase have shown that steric and electrostatic fields are crucial for activity. asm.org Lipophilicity is another descriptor that often plays a significant role in the pharmacokinetic and pharmacodynamic properties of sulfonamides. mdpi.comnih.gov

While a specific QSAR model for this compound is not detailed in the provided search results, the principles of QSAR can be applied to predict its activity based on models developed for analogous sulfonamides. The descriptors for this compound would be calculated and inputted into a validated QSAR model for a relevant biological target to estimate its potential activity.

Table 3: Common Descriptors Used in Sulfonamide QSAR Studies.
Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Atomic chargesDescribes the electronic distribution and reactivity. mdpi.com
StericMolecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule. nih.gov
HydrophobicLogP (partition coefficient)Indicates the molecule's affinity for nonpolar environments. mdpi.comnih.gov
TopologicalConnectivity indicesDescribes the atomic arrangement and branching.

The insights gained from such QSAR models are invaluable for the rational design of novel sulfonamide derivatives with improved therapeutic profiles.

Conclusion and Future Research Directions in N Benzyl 2,4 Dimethylbenzenesulfonamide Research

Summary of Key Academic Findings

Direct academic literature focusing exclusively on N-benzyl-2,4-dimethylbenzenesulfonamide is sparse. However, significant insights can be drawn from studies on closely related analogues. A key example is the crystallographic analysis of N-benzyl-N,4-dimethylbenzenesulfonamide. nih.govnih.govnih.gov This study provides precise data on its molecular geometry, including a C-S-N-C torsion angle of 71.4(2)° and a dihedral angle of 82.83(16)° between the two benzene (B151609) rings. nih.govnih.govnih.gov The crystal structure is characterized by intermolecular C-H···O hydrogen bonds, which link the molecules into chains, and C-H···π interactions. nih.govnih.govnih.gov

While this provides a foundational understanding of the structural aspects of a methylated version of the target compound, the broader academic findings are primarily centered on the synthesis and biological activities of the larger family of N-benzylbenzenesulfonamides. For instance, derivatives of this scaffold have been investigated for their potential as γ-secretase inhibitors. nsf.gov

Table 1: Crystallographic Data for N-benzyl-N,4-dimethylbenzenesulfonamide

Parameter Value
Molecular Formula C₁₅H₁₇NO₂S
C-S-N-C Torsion Angle 71.4(2)°
Dihedral Angle (between benzene rings) 82.83(16)°
Intermolecular Interactions C-H···O hydrogen bonds, C-H···π interactions

Data sourced from a crystallographic study on N-benzyl-N,4-dimethylbenzenesulfonamide. nih.govnih.govnih.gov

Emerging Synthetic Challenges and Opportunities

The synthesis of this compound and its analogues presents both established pathways and emerging opportunities for innovation.

Established Synthetic Routes: The traditional synthesis involves a two-step process:

Reaction of 2,4-dimethylbenzenesulfonyl chloride with benzylamine (B48309) to form the primary sulfonamide.

Subsequent N-alkylation with a suitable benzyl (B1604629) halide.

A study on N-allyl-N-benzyl-4-methylbenzenesulfonamide highlights a typical procedure involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.govresearchgate.net This method, while effective, can sometimes be associated with challenges such as low yields and the use of hazardous solvents. nsf.gov

Emerging Opportunities: Recent advancements in synthetic methodology offer more efficient and environmentally benign alternatives:

One-Pot Syntheses: The development of one-pot procedures, starting from the sulfonyl chloride, offers a streamlined approach to substituted N-benzyl-4-methylbenzenesulfonamides, reducing reaction time and waste. nsf.govresearchgate.netbohrium.com

Catalytic C-H Amination: Palladium-catalyzed intermolecular allylic C-H amination presents a modern strategy for forming C-N bonds, potentially applicable to the synthesis of complex sulfonamides. nih.gov

Decarboxylative Coupling: A novel copper-catalyzed method allows for the synthesis of sulfonamides from aromatic carboxylic acids and amines, bypassing the need for pre-functionalized starting materials. acs.orgbohrium.com

Rhodium-Catalyzed Reactions: Rhodium-catalyzed processes, such as the direct C-H allylation of N-sulfonyl ketimines, are expanding the toolkit for creating complex amine derivatives. nih.gov

Table 2: Comparison of Synthetic Methodologies for Sulfonamides

Method Advantages Disadvantages
Traditional Two-Step Well-established, reliable Can have low yields, uses hazardous reagents
One-Pot Synthesis Increased efficiency, reduced waste May require careful optimization
Catalytic C-H Amination High atom economy, novel bond formation Catalyst cost and sensitivity

| Decarboxylative Coupling | Readily available starting materials | Requires specific catalytic systems |

Future Directions in Mechanistic Understanding and Molecular Engineering

A deeper mechanistic understanding of the reactions involved in the synthesis and potential applications of this compound is crucial for its future development.

Mechanistic Studies:

Reaction Pathways: Elucidating the precise mechanisms of novel catalytic reactions for sulfonamide synthesis, such as the role of ligands in palladium-catalyzed amination, will enable further optimization. nih.gov Computational studies, for instance, have been used to understand the olefin insertion and β-oxygen elimination steps in rhodium-catalyzed allylations. nih.gov

Conformational Analysis: The biological activity of N-benzylsulfonamide derivatives is intrinsically linked to their three-dimensional structure. The significant twist in the molecular backbone, as seen in the N-benzyl-N,4-dimethylbenzenesulfonamide crystal structure, likely influences receptor binding. nih.govnih.govnih.gov Future studies should investigate the conformational dynamics of these molecules in solution and in complex with biological targets.

Molecular Engineering:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is a promising avenue for developing new functional molecules. This includes altering the substitution pattern on both aromatic rings and modifying the linker between them.

Targeted Library Synthesis: Leveraging the emerging efficient synthetic methods, the creation of focused libraries of analogues will be instrumental in exploring their potential in various applications.

Potential for Further Exploration of this compound Analogues in Chemical Biology

While the biological profile of this compound itself is not documented, the broader class of N-benzylsulfonamides has shown promise in several areas of chemical biology, suggesting potential avenues for future research.

Enzyme Inhibition: As previously mentioned, N-benzylbenzenesulfonamide derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nsf.gov This suggests that analogues of this compound could be explored for similar activities.

Ion Channel Modulation: A patent has described N-benzyl-N-arylsulfonamide derivatives as inhibitors of the Kv1.3 potassium channel, which is a target for autoimmune diseases. google.com This highlights a significant potential therapeutic area for this class of compounds.

Antimicrobial and Antioxidant Activity: Other related heterocyclic structures containing N-benzyl moieties have been investigated for their antimicrobial and antioxidant properties. cerradopub.com.brmdpi.com For example, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and tested for their antioxidant capacity. mdpi.com

The exploration of this compound analogues, guided by rational design and high-throughput screening, could uncover novel probes for chemical biology and starting points for drug discovery programs.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-benzyl-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation (for analogous sulfonamides) using 2,4-dimethylbenzenesulfonyl chloride and benzylamine. Key steps include:

  • Purification : Thin-layer chromatography (TLC) to monitor reaction progress and recrystallization for purity enhancement .
  • Reagent Handling : Use anhydrous solvents and commercially available reagents without further purification to minimize side reactions .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and reflux in dichloromethane at 40–50°C for 6–8 hours .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of techniques:

  • Spectroscopy : 1H^{1}\text{H} NMR (400 MHz in CDCl3_3) to confirm proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.4–2.6 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Hydrogen-bonding networks (e.g., N–H⋯O interactions) should align with bond lengths (1.8–2.0 Å) and angles (150–170°) observed in related sulfonamides .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock 4.2.5.1 or Vina to simulate binding to targets like AmpC beta-lactamase (PDB: 1KE4) or CYP51. Optimize ligand torsion angles and grid parameters (e.g., 60 × 60 × 60 Å) for accurate binding energy calculations .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .

Q. How can researchers resolve contradictions between experimental and computational data for sulfonamide derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Statistical Analysis : Apply Duncan’s multiple range test (p < 0.05) to biological assays (e.g., MIC values) to distinguish significant activity variations .

Q. What strategies enhance the catalytic utility of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Ligand Design : Modify the benzyl or methyl groups to tune steric/electronic effects. For example, allyl-substituted sulfonamides improve enantioselectivity in Rh-catalyzed hydrosilylation .
  • Reaction Screening : Test solvents (e.g., THF vs. DMF) and temperatures (0–80°C) to optimize turnover frequency (TOF) .

Biological and Material Science Applications

Q. How can the antimicrobial potential of this compound be systematically evaluated?

  • Methodological Answer :

  • Assays : Perform broth microdilution for MIC determination against fungi (e.g., Candida albicans) and bacteria (e.g., E. coli). Compare with positive controls (e.g., fluconazole) .
  • Mechanistic Studies : Use molecular docking to predict interactions with fungal lanosterol 14α-demethylase (CYP51) or bacterial glucosamine-6-phosphate synthase .

Q. What role can this compound play in advanced material design?

  • Methodological Answer :

  • Polymer Modification : Incorporate into sulfonated polymers for proton-exchange membranes. Characterize via FT-IR (S=O stretching at 1150–1300 cm1^{-1}) .
  • Catalyst Support : Functionalize metal-organic frameworks (MOFs) via sulfonamide coordination to enhance acid-catalyzed reactions .

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